![molecular formula C13H20N2O4 B2878748 3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea CAS No. 2034537-36-3](/img/structure/B2878748.png)
3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting with the preparation of the furan-2-yl and tetrahydro-2H-pyran-4-yl intermediates. These intermediates are then coupled through a series of reactions, including hydroxylation and urea formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(furan-2-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea
- 1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea
Uniqueness
3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(17,11-3-2-6-19-11)9-14-12(16)15-10-4-7-18-8-5-10/h2-3,6,10,17H,4-5,7-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPGXRYUFXOWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2878666.png)

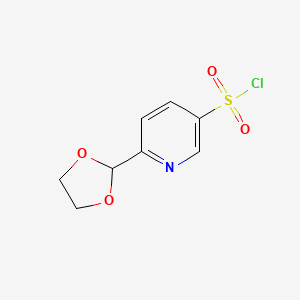
![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)
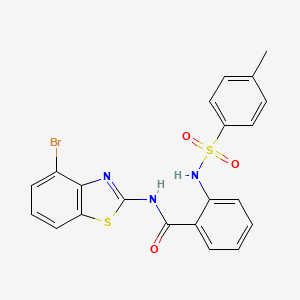
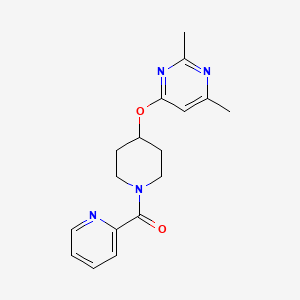
![3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride](/img/structure/B2878676.png)
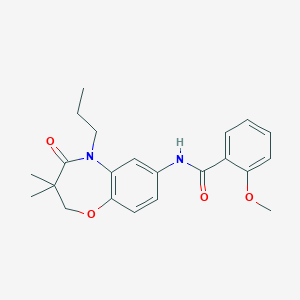
![2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID](/img/structure/B2878680.png)
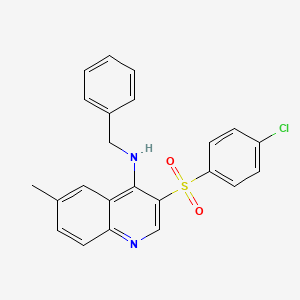
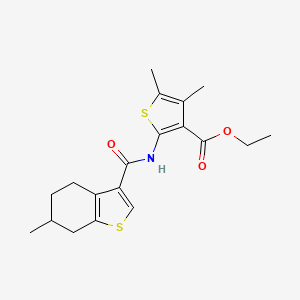
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-phenyloxane-4-carboxamide](/img/structure/B2878685.png)
![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2878686.png)
![3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2878687.png)
